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molecular formula C10H13FN2O B3268936 2-fluoro-5-(4-morpholinyl)-Benzenamine CAS No. 500206-01-9

2-fluoro-5-(4-morpholinyl)-Benzenamine

Cat. No. B3268936
M. Wt: 196.22 g/mol
InChI Key: WOLGXOGCIKJMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434695B2

Procedure details

A mixture of tert-butyl (2-fluoro-5-morpholinophenyl)carbamate (0.93 g, 3.14 mmol) and a solution of HCl (31 mL, 31 mmol, 1 M in MeOH) was stirred at rt overnight, then concentrated in vacuo. The residue was dissolved in water (150 mL). The soltution was basified with saturated Na2CO3 aqueous solution and extracted with CH2Cl2 (100 mL×3). The combined organic phases were washed with brine (150 mL), dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as a light brown solid (0.35 g, 57%).
Name
tert-butyl (2-fluoro-5-morpholinophenyl)carbamate
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:4][C:3]=1[NH:14]C(=O)OC(C)(C)C.Cl>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:4][C:3]=1[NH2:14]

Inputs

Step One
Name
tert-butyl (2-fluoro-5-morpholinophenyl)carbamate
Quantity
0.93 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)N1CCOCC1)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
31 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (100 mL×3)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C=C(C=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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